molecular formula C11H14F2N2O2 B13689973 N1-Boc-5,6-difluorobenzene-1,2-diamine

N1-Boc-5,6-difluorobenzene-1,2-diamine

Cat. No.: B13689973
M. Wt: 244.24 g/mol
InChI Key: NYXOFFYWEJWKJP-UHFFFAOYSA-N
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Description

N1-Boc-5,6-difluorobenzene-1,2-diamine is an organic compound with the molecular formula C11H14F2N2O2. It is a derivative of benzene, featuring two fluorine atoms and a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Boc-5,6-difluorobenzene-1,2-diamine typically involves the reaction of 5,6-difluorobenzene-1,2-diamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions: N1-Boc-5,6-difluorobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N1-Boc-5,6-difluorobenzene-1,2-diamine is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and protein interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Boc-5,6-difluorobenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability during synthetic processes, while the fluorine atoms enhance the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic attack and subsequent substitution or deprotection reactions .

Comparison with Similar Compounds

Uniqueness: N1-Boc-5,6-difluorobenzene-1,2-diamine is unique due to the specific positioning of the fluorine atoms and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C11H14F2N2O2

Molecular Weight

244.24 g/mol

IUPAC Name

tert-butyl N-(6-amino-2,3-difluorophenyl)carbamate

InChI

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-7(14)5-4-6(12)8(9)13/h4-5H,14H2,1-3H3,(H,15,16)

InChI Key

NYXOFFYWEJWKJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)F)N

Origin of Product

United States

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